Cas no 2247107-98-6 (3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride)

3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a key intermediate in organic synthesis. Its structure features a methoxymethoxy-protected phenolic group, enhancing stability while allowing selective deprotection for further functionalization. The sulfonyl chloride moiety provides reactivity for nucleophilic substitution, making it valuable in the preparation of sulfonamides, sulfonate esters, and other sulfonyl-based compounds. This compound is particularly useful in pharmaceutical and agrochemical research, where precise control over sulfonylation reactions is required. Its well-defined reactivity and protective group strategy contribute to efficient synthetic routes, reducing side reactions and improving yields in complex molecular constructions.
3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride structure
2247107-98-6 structure
Product Name:3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride
CAS No:2247107-98-6
MF:C9H11ClO5S
MW:266.698641061783
CID:5993752
PubChem ID:165868621
Update Time:2025-06-11

3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 3-methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride
    • 2247107-98-6
    • EN300-6493279
    • 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride
    • Inchi: 1S/C9H11ClO5S/c1-13-6-15-8-4-3-7(16(10,11)12)5-9(8)14-2/h3-5H,6H2,1-2H3
    • InChI Key: HTEMOQIXFJWXKF-UHFFFAOYSA-N
    • SMILES: ClS(C1C=CC(=C(C=1)OC)OCOC)(=O)=O

Computed Properties

  • Exact Mass: 266.0015723g/mol
  • Monoisotopic Mass: 266.0015723g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 70.2Ų

3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride Pricemore >>

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Additional information on 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride

Introduction to 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride (CAS No. 2247107-98-6)

3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride, identified by the CAS number 2247107-98-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their utility as intermediates in the synthesis of various biologically active molecules. The structural features of this compound, particularly its methoxy and methoxymethoxy substituents, contribute to its unique reactivity and make it a valuable building block for further chemical modifications.

The sulfonyl chloride functional group in 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride is highly reactive and serves as a crucial site for nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups, making it an indispensable tool in the synthesis of complex organic molecules. In recent years, there has been a growing interest in sulfonyl chlorides due to their role in the development of novel pharmaceuticals and agrochemicals. The presence of multiple methoxy groups in this compound enhances its solubility in polar organic solvents, facilitating its use in various synthetic protocols.

One of the most compelling aspects of 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride is its potential application in the synthesis of biologically active compounds. Researchers have leveraged its structural framework to develop new therapeutic agents targeting various diseases. For instance, sulfonyl chloride derivatives have been explored as inhibitors of enzymes involved in inflammatory pathways, offering promising leads for drug discovery. The methoxymethoxy group, a less common substitution pattern, adds an additional layer of complexity to the molecule, which can influence its interactions with biological targets. This unique structural motif has sparked interest among medicinal chemists seeking to design molecules with enhanced selectivity and potency.

Recent advancements in computational chemistry have enabled more precise predictions of the reactivity and biological activity of compounds like 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride. Molecular modeling studies have revealed that the spatial arrangement of the substituents can significantly impact the molecule's binding affinity to protein targets. These insights have guided synthetic efforts toward optimizing the compound's pharmacokinetic properties. Additionally, green chemistry principles have encouraged the development of more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts. The use of 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride as an intermediate aligns with these goals, offering a versatile platform for constructing environmentally friendly synthetic pathways.

The pharmaceutical industry has been particularly keen on exploring sulfonyl chloride derivatives due to their broad spectrum of biological activities. These compounds have shown promise in treating conditions ranging from infectious diseases to chronic disorders. The ability to modify the sulfonyl chloride group with various nucleophiles has allowed researchers to generate a library of derivatives with tailored properties. This flexibility has been instrumental in identifying novel drug candidates that exhibit improved efficacy and reduced side effects compared to existing therapies.

In addition to pharmaceutical applications, 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride has found utility in materials science. Sulfonyl chlorides are known to participate in reactions that yield sulfonamides and other functionalized aromatic compounds, which are essential components in polymer synthesis and electronic materials. The unique electronic properties conferred by the methoxy and methoxymethoxy groups make this compound a valuable precursor for developing advanced materials with specific functionalities. For example, researchers have utilized derivatives of this compound to create conductive polymers and organic semiconductors, which are critical for next-generation electronic devices.

The synthesis of 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride involves multi-step organic transformations that highlight its complexity as a chemical entity. The process typically begins with the functionalization of a benzene ring followed by selective substitution at specific positions. The introduction of the sulfonyl chloride group is often achieved through chlorosulfonation or oxidation reactions, depending on the starting materials available. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications.

Quality control is paramount when dealing with compounds like 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride, given their sensitivity and reactivity. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and assess purity levels. These methods provide detailed insights into the molecular structure and help ensure that the compound meets stringent industry standards before being used in further research or commercial applications.

The future prospects for 3-Methoxy-4-(methoxymethoxy)benzene-1-sulfonyl chloride are bright, driven by ongoing research into new synthetic methodologies and applications. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential. Collaborative efforts between academia and industry are likely to yield innovative uses for this versatile intermediate, further solidifying its importance in modern chemistry.

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